azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
Description
Azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a bicyclic compound featuring a hexahydrocyclopenta[c]pyrrolidine core substituted with a methoxymethyl group at the 3a-position and an azetidin-3-yl methanone moiety.
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(azetidin-3-yl)methanone |
InChI |
InChI=1S/C13H22N2O2/c1-17-9-13-4-2-3-11(13)7-15(8-13)12(16)10-5-14-6-10/h10-11,14H,2-9H2,1H3 |
InChI Key |
TVEFOXDTFMYYGA-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CCCC1CN(C2)C(=O)C3CNC3 |
Origin of Product |
United States |
Biological Activity
Azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features an azetidine ring fused with a hexahydrocyclopenta[c]pyrrole moiety, contributing to its unique pharmacological profile. The presence of methoxymethyl and methanone substituents enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, targeting both Gram-positive and Gram-negative bacteria.
- Antioxidant Effects : Some derivatives have demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
Structure-Activity Relationships (SAR)
The biological activity of azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone can be influenced by its structural components. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as halogens at specific positions enhances antimicrobial activity against various pathogens.
- Electron-Donating Groups : Substituents like methoxy or hydroxy groups at the para position have been linked to increased anticancer and antioxidant potential.
- Ring Modifications : Alterations in the bicyclic structure can significantly modulate the compound's interaction with biological targets, impacting its efficacy.
1. Anticancer Activity Evaluation
In a study evaluating the anticancer potential of synthesized derivatives, compounds were tested against the MCF-7 breast cancer cell line using the MTT assay. Results indicated that several derivatives exhibited IC50 values in the low micromolar range, suggesting moderate to strong cytotoxicity compared to standard chemotherapeutic agents .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| D-1 | 7 | Anticancer |
| D-6 | 10 | Anticancer |
| D-15 | 5 | Anticancer |
2. Antimicrobial Activity
A series of derivatives were tested for their antimicrobial properties against various bacterial strains. The results showed that compounds with halogen substitutions significantly inhibited bacterial growth, highlighting their potential as new antimicrobial agents .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| D-4 | E. coli | 15 |
| D-20 | S. aureus | 18 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Methoxymethyl vs. Aromatic Substituents : The target compound’s 3a-methoxymethyl group may improve aqueous solubility compared to analogs with lipophilic aryl groups (e.g., trifluoromethylphenyl in compound 41) . However, aromatic substituents (e.g., triazolo-pyridine in 41–43) enhance π-π stacking interactions, critical for RBP4 antagonism .
- Azetidine vs. Triazole/Pyrimidine Moieties : The azetidine ring’s smaller size and basic nitrogen could favor interactions with polar binding pockets, contrasting with the planar heteroaromatic systems in compounds 41–43, which likely improve rigidity and affinity .
Therapeutic Implications
- RBP4 Antagonists : Compounds 41–43 demonstrate sub-100 nM IC₅₀ values against RBP4, a target for metabolic disorders. The target compound’s azetidine moiety may modulate selectivity versus related proteins .
- NMDA Antagonists: The fluorophenoxy analog () highlights the bicyclic core’s versatility in neurological applications, though substituent choice dictates target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
